

synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-methylpiperidine-4-carboxylic Acid Hydrochloride
Cat. No.:	B1302249

[Get Quote](#)

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **1-methylpiperidine-4-carboxylic acid hydrochloride** from isonipecotic acid. The primary method described is the Eschweiler-Clarke reaction, a well-established procedure for the N-methylation of secondary amines. This guide provides a comprehensive overview of the chemical principles, experimental protocols, and safety considerations for this synthesis.

Overview of the Synthesis

The synthesis of **1-methylpiperidine-4-carboxylic acid hydrochloride** from isonipecotic acid is achieved through a two-step process:

- N-methylation of Isonipecotic Acid: The secondary amine of the isonipecotic acid ring is methylated using formaldehyde as the carbon source and formic acid as the reducing agent. This classic organic transformation is known as the Eschweiler-Clarke reaction. The reaction proceeds by the formation of an iminium ion intermediate, which is subsequently reduced by formate.^{[1][2]} The evolution of carbon dioxide gas drives the reaction to completion.^[1]

- Hydrochloride Salt Formation: The resulting 1-methylpiperidine-4-carboxylic acid is then treated with hydrochloric acid to yield the corresponding hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.

An alternative, though less commonly documented, procedure suggests the use of palladium on activated carbon as a catalyst in the methylation step.^[3] However, the standard Eschweiler-Clarke reaction does not typically employ a metal catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Isonipeptic Acid	C ₆ H ₁₁ NO ₂	129.16	498-94-2
1-Methylpiperidine-4-carboxylic Acid	C ₇ H ₁₄ CINO ₂	179.64	71985-80-3
Hydrochloride			

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of **1-methylpiperidine-4-carboxylic acid hydrochloride**.

Materials and Reagents

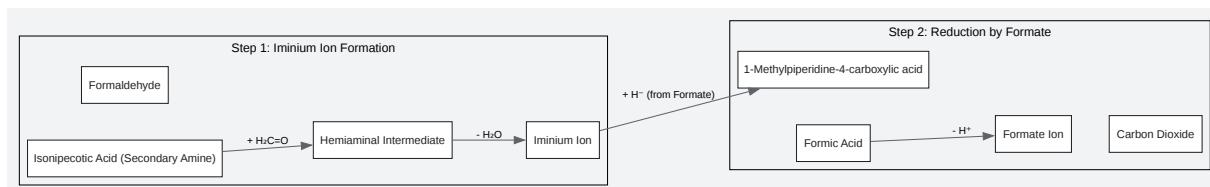
Reagent	Molar Mass (g/mol)	Concentration
Isonipecotic Acid	129.16	>98%
Formaldehyde Solution	30.03	37% in H ₂ O
Formic Acid	46.03	~98%
Concentrated Hydrochloric Acid	36.46	~37%
Acetonitrile	41.05	Reagent Grade
Purified Water	18.02	Deionized

Detailed Synthesis Procedure

Step 1: N-Methylation (Eschweiler-Clarke Reaction)

- To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (1.0 equivalent).
- Add a solution of formaldehyde (37% in water, approximately 1.1 equivalents) and formic acid (approximately 1.8 equivalents).^[2]
- Heat the reaction mixture to 90-100°C and maintain this temperature for several hours (e.g., 18 hours, though reaction time may vary and should be monitored).^{[2][3]} The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature (20-30°C).^[3]

Step 2: Hydrochloride Salt Formation and Purification

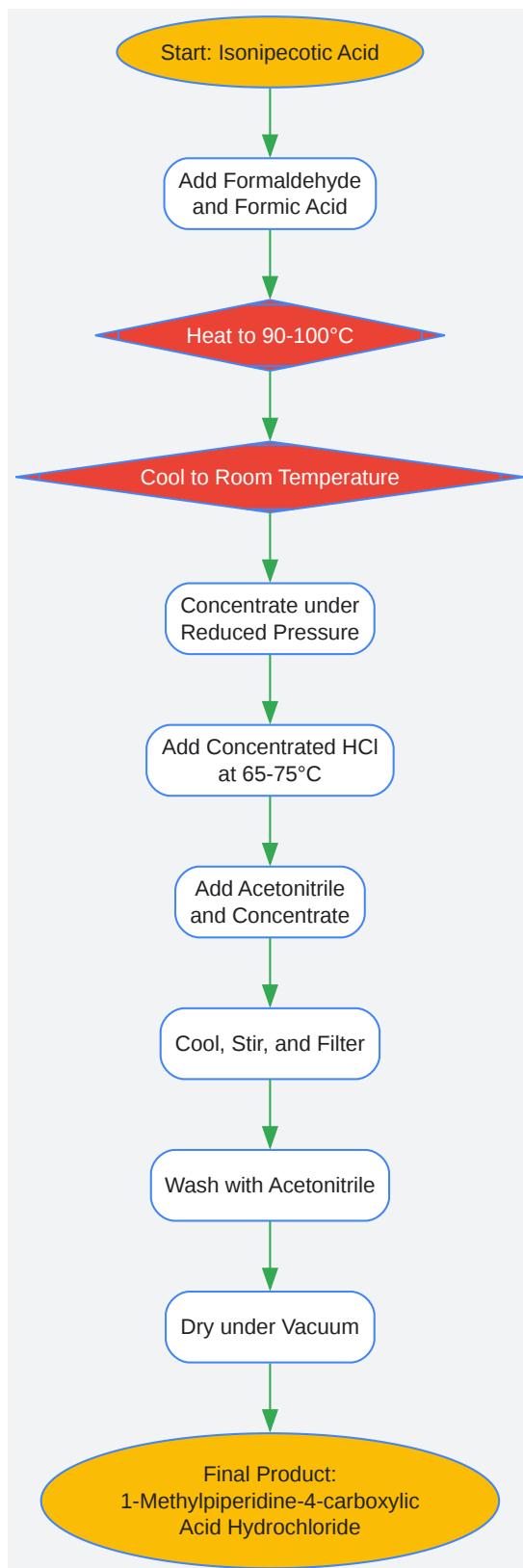

- Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.
- Adjust the temperature of the concentrated residue to 65-75°C.^[3]
- Carefully add concentrated hydrochloric acid to the vessel to protonate the tertiary amine and form the hydrochloride salt.

- Add acetonitrile to the mixture at a temperature of $\geq 70^{\circ}\text{C}$ to induce crystallization.[3]
- Concentrate the solution by atmospheric distillation to approximately 2-3 volumes.[3]
- Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.[3]
- Collect the solid product by filtration.
- Wash the filter cake with cold acetonitrile.[3]
- Dry the product under vacuum at a temperature up to 50°C to a constant weight.[3] A yield of approximately 91% has been reported for a similar procedure.[3]

Reaction Mechanisms and Workflows

Eschweiler-Clarke Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the Eschweiler-Clarke methylation of a secondary amine.



[Click to download full resolution via product page](#)

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the Synthesis.

Characterization Data

While specific spectroscopic data for **1-methylpiperidine-4-carboxylic acid hydrochloride** is not widely available in peer-reviewed literature, characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the presence of the N-methyl group and the overall carbon skeleton.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the hydrochloride salt.
- Mass Spectrometry (MS): To determine the molecular weight of the free base (1-methylpiperidine-4-carboxylic acid).
- Melting Point Analysis: To assess the purity of the crystalline product.

For the related compound, methyl piperidine-4-carboxylate hydrochloride, the following spectral data has been reported: IR (KBr, cm^{-1}): 3615 (N-H), 3412 (O-H), 1720 (C=O of ester), 1610 (C=O of acid), 1516 (C-N); $^1\text{H-NMR}$ (500 MHz, CDCl_3 , δ/ppm): 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H); MS (m/z): 206.22 (M+1).^[4] Note that this data is for the methyl ester and not the N-methylated final product of the described synthesis.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Isonipecotic Acid: May cause skin, eye, and respiratory irritation.
- Formaldehyde: Is a known carcinogen and is toxic if inhaled or swallowed. It can cause severe skin burns and eye damage.
- Formic Acid: Is corrosive and can cause severe skin burns and eye damage. It is also flammable.

- Hydrochloric Acid: Is highly corrosive and can cause severe burns.

Consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of **1-methylpiperidine-4-carboxylic acid hydrochloride** from isonipecotic acid via the Eschweiler-Clarke reaction is a robust and high-yielding method. This guide provides a detailed framework for researchers to successfully perform this synthesis. Adherence to the experimental protocols and safety guidelines is crucial for obtaining a pure product in a safe and efficient manner. Further characterization of the final product using modern analytical techniques is recommended to verify its structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302249#synthesis-of-1-methylpiperidine-4-carboxylic-acid-hydrochloride-from-isonipecotic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com